molecular formula C15H9ClF3N3 B2651214 8-chloro-3-[(E)-2-phenylethenyl]-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 338795-37-2

8-chloro-3-[(E)-2-phenylethenyl]-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B2651214
CAS No.: 338795-37-2
M. Wt: 323.7
InChI Key: BWLZUNQBGJWGBS-VOTSOKGWSA-N
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Description

This compound belongs to the [1,2,4]triazolo[4,3-a]pyridine family, characterized by a fused triazole-pyridine core. Key structural features include:

  • 8-Chloro substituent: Enhances electron-withdrawing effects and influences molecular packing in crystalline states.
  • 6-Trifluoromethyl group: Improves metabolic stability and lipophilicity.

Properties

IUPAC Name

8-chloro-3-[(E)-2-phenylethenyl]-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF3N3/c16-12-8-11(15(17,18)19)9-22-13(20-21-14(12)22)7-6-10-4-2-1-3-5-10/h1-9H/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLZUNQBGJWGBS-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NN=C3N2C=C(C=C3Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NN=C3N2C=C(C=C3Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Chloro-3-[(E)-2-phenylethenyl]-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (CAS: 338795-37-2) is a synthetic compound belonging to the class of triazolopyridines. This compound has garnered attention due to its diverse biological activities, including potential antimicrobial and anticancer properties. This article consolidates the findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C15H9ClF3N3C_{15}H_9ClF_3N_3, with a molar mass of approximately 323.7 g/mol. The compound features a triazole ring fused with a pyridine moiety and carries both chloro and trifluoromethyl substituents, which may influence its biological activity.

PropertyValue
Molecular FormulaC15H9ClF3N3C_{15}H_9ClF_3N_3
Molar Mass323.7 g/mol
CAS Number338795-37-2

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of various triazolopyridine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against a range of bacterial and fungal pathogens.

  • In Vitro Studies : A study reported that derivatives of triazolopyridines demonstrated potent inhibitory effects against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like trifluoromethyl enhances their antimicrobial potency due to increased lipophilicity and membrane permeability .
  • Mechanism of Action : The antimicrobial activity is hypothesized to be due to the disruption of bacterial cell membranes and interference with nucleic acid synthesis .

Anticancer Activity

The anticancer potential of this compound has also been explored:

  • Cell Line Studies : In vitro tests on various cancer cell lines have shown that this compound can induce apoptosis and inhibit cell proliferation. The mechanism involves the activation of caspase pathways leading to programmed cell death .
  • Comparative Efficacy : When compared to established chemotherapeutic agents, derivatives containing the triazole moiety exhibited enhanced efficacy in reducing tumor growth in preclinical models .

Study 1: Antimicrobial Efficacy

In a comparative study involving several synthesized triazolopyridine derivatives, it was found that compounds similar to this compound showed superior antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those for standard antibiotics .

Study 2: Anticancer Activity

A research team investigated the effects of this compound on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent decrease in cell viability with IC50 values comparable to those of doxorubicin, suggesting that this compound could serve as a potential lead for developing new anticancer therapies .

Comparison with Similar Compounds

Substituent Variations at Position 3

The 3-position substituent critically impacts biological activity and physicochemical properties.

Compound Name 3-Substituent Key Properties/Activities Reference
8-Chloro-3-[(E)-2-phenylethenyl]-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine Styryl (E-configuration) Hypothesized enhanced π-π stacking; potential for increased target affinity. N/A (Target)
8-Chloro-3-((2,6-difluorobenzyl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridine Sulfonyl (2,6-difluorobenzyl) IC50 = 76.4% against H. maydis; IC50 = 78.6% against R. cerealis at 50 μg/mL.
8-Chloro-3-(((6-chloropyridin-3-yl)methyl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridine Sulfonyl (6-chloropyridinylmethyl) >95% mortality against Plutella xylostella at 500 μg/mL; insecticidal activity.
8-Chloro-3-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine Thioether (4-chlorobenzyl) Moderate antifungal activity (51.19% inhibition against S. lycopersici).
8-Chloro-3-(4-chlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine 4-Chlorophenyl Discontinued commercial product; likely reduced solubility due to bulky aryl group.
8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-methanamine Aminomethyl Improved aqueous solubility; intermediate for further functionalization.

Key Observations :

  • Sulfonyl derivatives exhibit potent antifungal and insecticidal activities, likely due to strong electron-withdrawing effects and hydrogen-bonding capabilities .
  • Thioether analogs show moderate activity, suggesting steric hindrance or reduced electronic effects compared to sulfonyl groups .
  • Styryl substitution (target compound) may optimize planarity and target binding, though empirical data are needed.

Impact of Halogen and Trifluoromethyl Substituents

  • Chlorine at Position 8: Common across analogs; enhances crystallinity and stability (e.g., monoclinic crystal system with space group P2(1)/c in related compounds) .
  • Trifluoromethyl at Position 6 : Increases lipophilicity (logP) and resistance to metabolic degradation, as seen in analogs like 8-chloro-3-(1H-pyrrol-1-yl)-6-(trifluoromethyl) derivatives .

Crystallographic and Computational Insights

  • Crystal Packing: Analogs with bulky 3-substituents (e.g., 4-chlorophenyl) adopt triclinic systems (P1 space group), whereas smaller substituents (e.g., thioethers) form monoclinic structures (P2(1)/c) .
  • DFT Studies : Theoretical calculations (B3LYP/6-31G) on similar triazolopyridines show good agreement with experimental data, validating predictive models for optimizing substituent effects .

Q & A

Strategies for Enhancing Bioactivity Profiling

  • In Vitro Assays : Test against Xanthomonas species (plant pathogens) using EC₅₀ protocols from quinazoline-triazolopyridine hybrids .
  • ADMET Predictions : Use QSAR models to predict logP (e.g., ~3.2) and cytochrome P450 interactions .

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